molecular formula C11H8N4S2 B12172846 5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine

5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine

Cat. No.: B12172846
M. Wt: 260.3 g/mol
InChI Key: BGYRRPVQOQIWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a quinoline moiety attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine typically involves the reaction of quinoline-2-thiol with 2-amino-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Its potential as a therapeutic agent is being explored, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and nanomaterials.

Mechanism of Action

The mechanism by which 5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the thiadiazole ring may interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with a wide range of biological activities.

    Thiadiazole: A sulfur and nitrogen-containing heterocycle known for its antimicrobial properties.

    Quinoline-2-thiol: A precursor in the synthesis of 5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine.

Uniqueness

This compound is unique due to the combination of the quinoline and thiadiazole moieties in a single molecule

Properties

Molecular Formula

C11H8N4S2

Molecular Weight

260.3 g/mol

IUPAC Name

5-quinolin-2-ylsulfanyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H8N4S2/c12-10-14-15-11(17-10)16-9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H2,12,14)

InChI Key

BGYRRPVQOQIWDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SC3=NN=C(S3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.